molecular formula C13H24ClNO2 B1397366 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride CAS No. 1219980-89-8

2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride

Cat. No. B1397366
CAS RN: 1219980-89-8
M. Wt: 261.79 g/mol
InChI Key: FYRTVPBYONCFNA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is C13H24ClNO2 . The structure is likely complex, given the presence of multiple functional groups. For a detailed structural analysis, it is recommended to use specialized software or databases that can provide 3D molecular structures.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride, are crucial in the design and synthesis of new pharmaceuticals. They serve as key building blocks in the construction of drugs due to their presence in more than twenty classes of pharmaceuticals . The compound’s structure allows for the development of novel therapeutic agents with potential efficacy against various diseases.

Biological Activity Modulation

The piperidine moiety is known to modulate biological activity. Researchers utilize 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride to create derivatives that can interact with biological targets, potentially leading to the discovery of new drugs with enhanced pharmacological profiles .

Enantioselective Synthesis

This compound is used in enantioselective synthesis processes, which are vital for creating substances with specific chirality. Such processes are important in the pharmaceutical industry, as the chirality of a drug can significantly affect its efficacy and safety .

Catalyst Development

In the field of catalysis, 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride can be employed to develop new catalysts for chemical reactions. These catalysts can improve the efficiency and selectivity of synthetic pathways, leading to cost-effective and environmentally friendly processes .

Neurological Research

Due to the piperidine structure’s relevance in neurological pathways, this compound is used in research focused on the central nervous system. It can help in understanding the mechanisms of neurological disorders and aid in the development of treatments .

Chemical Biology

In chemical biology, 2-(3-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is used to study the interaction between chemical compounds and biological systems. This research can uncover new insights into the molecular basis of diseases and the therapeutic potential of new compounds .

properties

IUPAC Name

2-piperidin-3-ylethyl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c15-13(12-5-1-2-6-12)16-9-7-11-4-3-8-14-10-11;/h11-12,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRTVPBYONCFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219980-89-8
Record name Cyclopentanecarboxylic acid, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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